molecular formula C12H18N2O2 B3198765 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide CAS No. 1016521-84-8

2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide

Cat. No.: B3198765
CAS No.: 1016521-84-8
M. Wt: 222.28 g/mol
InChI Key: KEJOEEOJHLKCDO-UHFFFAOYSA-N
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Description

2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.29 g/mol . It is an organic compound that features an aminopropyl group attached to a phenoxy ring, which is further connected to an N-methylacetamide group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide typically involves the reaction of 2-(1-aminopropyl)phenol with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The aminopropyl group may interact with enzymes and receptors, modulating their activity. The phenoxy and N-methylacetamide groups contribute to the compound’s overall chemical stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-10(13)9-6-4-5-7-11(9)16-8-12(15)14-2/h4-7,10H,3,8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJOEEOJHLKCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OCC(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide
Reactant of Route 2
2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide
Reactant of Route 3
2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide
Reactant of Route 4
2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide
Reactant of Route 5
2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide
Reactant of Route 6
2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide

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